Flusoxolol
Description
Conceptual Framework of Beta-Adrenergic Receptor Antagonism
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are key components of the sympathetic nervous system. They are activated by endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), and play a crucial role in regulating various physiological processes, including heart rate, myocardial contractility, blood pressure, and bronchodilation. consensus.appconsensus.apptaylorandfrancis.compharmacologyeducation.org There are three main subtypes of beta-adrenergic receptors: β₁, β₂, and β₃. consensus.appconsensus.apppharmacologyeducation.org β₁ receptors are predominantly found in the heart and kidneys, while β₂ receptors are located in the lungs, vascular smooth muscle, and other tissues. consensus.appconsensus.apppharmacologyeducation.org β₃ receptors are involved in lipolysis and thermogenesis. consensus.appconsensus.app
Beta-adrenergic receptor antagonism involves the binding of a drug molecule to a β-AR, which prevents the binding of endogenous agonists and thus inhibits the downstream signaling pathways typically activated by catecholamines. consensus.appconsensus.app This competitive antagonism is the primary mechanism by which beta-blockers exert their effects. consensus.appconsensus.app By blocking these receptors, beta-blockers can lead to a reduction in heart rate, decreased myocardial contractility, and lower blood pressure. consensus.appconsensus.app Some beta-blockers exhibit selectivity for specific receptor subtypes, such as β₁-selective blockers (cardioselective), which primarily target β₁ receptors. consensus.apppharmacologyeducation.orgnih.gov The selectivity of a beta-blocker influences its pharmacological profile and potential applications in research. consensus.app
Flusoxolol as a Research Probe in Beta-Blocker Pharmacology
This compound (also known by the experimental code Ro 31-1411) has been utilized in research as a probe to investigate aspects of beta-blocker pharmacology. It is characterized as a selective beta-1 receptor blocker. wikipedia.org Research involving this compound has explored its properties as a beta-adrenoceptor antagonist with partial agonist activity. nih.govnih.gov Studies have investigated its effects on various physiological parameters, contributing to the understanding of how beta-blockers, particularly those with partial agonist activity, influence the adrenergic system.
Research findings on this compound have included studies on its pharmacokinetic profile in healthy subjects, describing its plasma concentration data using a linear two-compartment model with first-order absorption. nih.gov These studies confirmed linear kinetics for this compound. nih.gov
Furthermore, comparative studies involving this compound and other beta-adrenoceptor partial agonists and antagonists have provided insights into their differential effects on the cardiovascular system and other physiological responses. For instance, a study comparing this compound with compounds like propranolol (B1214883), atenolol (B1665814), pindolol, and others, examined their impact on parameters such as heart rate, blood pressure, forearm blood flow, and finger tremor in healthy volunteers. nih.gov This research indicated that while this compound primarily acts as an antagonist at the beta 1-adrenoceptor, it also exhibits agonist activity at both beta 1- and beta 2 adrenoceptors. nih.gov
Data from such research can be presented in tables to illustrate the comparative effects of different adrenergic agents. An interactive data table could allow researchers to compare the magnitude and direction of change induced by this compound on specific physiological parameters relative to other tested compounds.
Example Interactive Data Table (Conceptual):
| Compound | Sleeping Heart Rate Change | Supine Heart Rate Change | Exercise Heart Rate Change | Systolic Blood Pressure Change | Diastolic Blood Pressure Change | Forearm Blood Flow Change | Finger Tremor Change | Beta-1 Antagonism | Beta-2 Agonism |
| This compound | Increased | Increased | Reduced | Increased | Unchanged | Unchanged | Increased | Primary | Yes |
| Propranolol | Decreased | Reduced | Reduced | Reduced | Reduced | Decreased | Increased | Yes | Yes |
| Atenolol | Decreased | Reduced | Reduced | Reduced | Reduced | Decreased | Unchanged | Primary | No |
| Pindolol | Increased | Unaffected | Reduced | Unaffected | Reduced | Unchanged | Increased | Yes | Primary |
| Salbutamol | Increased | Increased | Unaffected | Increased | Reduced | Increased | Increased | No | Primary |
| Prenalterol | Increased | Increased | Unaffected | Increased | Reduced | Increased | Increased | Primary | Yes |
| Placebo | Unaffected | Unaffected | Unaffected | Unaffected | Unaffected | Unchanged | Unchanged | No | No |
Note: This is a conceptual representation of an interactive table based on research findings nih.gov. An actual interactive table would allow sorting, filtering, and potentially visualization of the data.
These detailed research findings highlight this compound's utility in probing the complexities of beta-adrenergic receptor function and the pharmacological nuances of beta-blocking agents, particularly regarding intrinsic sympathomimetic activity.
Historical Context of this compound Research within Adrenergic System Studies
The study of this compound is situated within the broader historical context of research into the adrenergic system and the development of beta-adrenergic receptor antagonists. The concept of adrenergic receptors was established through pioneering work in the early 20th century, with key discoveries identifying that the effects of substances like adrenaline were mediated via specific receptors. ispyphysiology.com This led to the classification of adrenergic receptors into alpha and beta subtypes in the mid-20th century. ispyphysiology.com
The development of the first clinically used beta-blocker, propranolol, in the 1960s marked a significant advancement and initiated extensive research into this class of drugs. frontiersin.orgrevespcardiol.org This research has evolved over decades, leading to the identification and characterization of various beta-blockers with different properties, including selectivity for receptor subtypes and the presence or absence of intrinsic sympathomimetic activity. revespcardiol.orgdergipark.org.trscielo.br
This compound emerged as part of this ongoing research effort to understand the diverse pharmacological profiles within the beta-blocker class. Its investigation, including studies comparing it to earlier beta-blockers, contributes to the historical trajectory of adrenergic system studies by providing data on the effects of compounds with specific combinations of receptor selectivity and partial agonist activity. Research involving this compound, such as pharmacokinetic studies and comparative pharmacological assessments, adds to the cumulative knowledge base informing the understanding of beta-adrenergic receptor modulation and the development of more refined pharmacological tools and potential therapeutic agents. nih.govnih.gov The ongoing study of the adrenergic system continues to reveal complex signaling pathways and regulatory mechanisms, underscoring the value of compounds like this compound as research probes in deciphering these intricate biological systems. ahajournals.orgmdpi.comfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
86941-24-4 |
|---|---|
Molecular Formula |
C22H30FNO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C22H30FNO4/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18/h3-10,17,20,24-25H,11-16H2,1-2H3 |
InChI Key |
CYCXZGUVPDRYLG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O |
Appearance |
Solid powder |
Other CAS No. |
81228-35-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-1-(p-(2-((p-fluorophenethyl)oxy)ethoxy)phenoxy)-3- (isopropylamino)-2-propanol 1-(4-(2-(fluorophenethyloxy)ethyl)phenoxy)-3-isopropylamino-2-propanol HCl flusoxolol flusoxolol hydrochloride Ro 31-1118 Ro 31-1411 RO-31-1118 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Flusoxolol Analogues
Synthetic Pathways for Flusoxolol
The synthesis of this compound typically involves a multi-step process. smolecule.com This process can be broadly divided into strategies for forming key intermediates and approaches for the final product synthesis. smolecule.com
Intermediate Formation Strategies
A crucial intermediate in the synthesis of this compound is 2-(4-fluorophenyl)ethoxyethanol. smolecule.com This intermediate is commonly formed through the reaction of 4-fluorophenyl ethanol (B145695) with ethylene (B1197577) oxide. smolecule.com
Final Product Synthesis Approaches
The final synthesis of this compound involves the reaction of the intermediate, 2-(4-fluorophenyl)ethoxyethanol, with 4-hydroxyphenoxypropanolamine. smolecule.com This reaction is typically carried out under basic conditions. smolecule.com For industrial production, these synthetic routes are often scaled up using techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity. smolecule.com
Novel Synthesis Pathway Development and Optimization
Research into novel synthesis pathways for compounds like this compound aims to improve efficiency, reduce environmental impact, and explore alternative routes. This includes applying principles of green chemistry and leveraging advanced computational techniques like AI.
Green Chemistry Principles in this compound Synthesis Research
Green chemistry principles are increasingly being applied to the development and optimization of chemical synthesis routes, including those for pharmaceutical compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edu, sigmaaldrich.com Key principles relevant to synthesis research include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and designing for energy efficiency. yale.edu, sigmaaldrich.com, acs.org Reducing unnecessary derivatization steps is also a crucial aspect of green chemistry in synthesis. yale.edu, acs.org While specific detailed research findings on the application of green chemistry solely to this compound synthesis were not extensively detailed in the provided search results, the general principles are highly relevant to developing more sustainable synthetic routes for this compound and its analogues. yale.edu, sigmaaldrich.com, core.ac.uk
AI-Driven Optimization of Synthesis Pathways
Derivatization Strategies for Structure-Activity Relationship Studies
This compound shares a core pharmacophore with other beta-blockers like metoprolol (B1676517) and bisoprolol (B1195378), but they differ in the substituents at the para-position of the aromatic ring. nih.gov This suggests that modifications in this region can significantly impact activity and selectivity. Derivatization can involve attaching linkers and functional groups to the aromatic ring or other parts of the molecule. nih.gov For instance, studies have explored conjugating fluorophores, such as cyanine (B1664457) dyes, to beta-blocker scaffolds to create spatially restricted antagonists for studying receptor localization and function. nih.gov The choice of substituent and linker can influence properties like membrane permeability, which is important for targeting specific cellular compartments. nih.gov Chemical reactions such as oxidation, reduction, and substitution on the aromatic ring can also lead to various derivatives with potentially distinct therapeutic profiles. smolecule.com
Data on specific derivatization reactions and their corresponding SAR data for this compound analogues were not extensively provided in the search results, beyond the general approach of modifying substituents on the aromatic ring and the mention of chemical reactions like oxidation, reduction, and substitution. smolecule.comnih.gov However, the principle of systematic modification and evaluation is fundamental to SAR studies in medicinal chemistry.
Molecular Pharmacology and Receptor Interaction Mechanisms
Selective Beta-1 Adrenergic Receptor Antagonism
Flusoxolol is characterized as a selective antagonist of the beta-1 adrenergic receptor (β₁-AR). wikipedia.orgsmolecule.com The β₁-AR is the most abundant beta-adrenergic receptor subtype found in the heart. revespcardiol.org By blocking the effects of catecholamines at β₁-ARs, this compound can influence cardiac function. smolecule.com While primarily an antagonist at the β₁-AR, studies have also indicated that this compound may possess partial agonist activity at both beta-1 and beta-2 adrenoceptors. nih.gov
Cellular and Subcellular Localization of Beta-Adrenergic Receptors and this compound Interactions
Beta-adrenergic receptors are traditionally understood to signal from the plasma membrane, the outer boundary of the cell. pnas.orgnih.gov However, recent research has revealed that GPCRs, including beta-adrenergic receptors, are also present and functional in various intracellular compartments, such as endosomes and the Golgi apparatus. pnas.orgnih.govelifesciences.orgresearchgate.net This compartmentalization of receptors allows for spatially distinct signaling, leading to diverse cellular outcomes. pnas.orgpnas.org
At the plasma membrane, beta-adrenergic receptors interact with extracellular ligands like this compound. plos.orgradboudumc.nl The dynamics of receptors on the plasma membrane involve processes such as diffusion, clustering, and interaction with the cytoskeleton, all of which can influence ligand binding and signaling initiation. nsf.govbiorxiv.org While general principles of plasma membrane receptor dynamics are being investigated, specific details regarding this compound's influence on the dynamics of β₁-ARs at the plasma membrane require further focused study.
Beyond the plasma membrane, β₁-ARs have been found to signal from intracellular locations, including the Golgi apparatus. pnas.orgnih.govresearchgate.netpnas.orgnih.gov Signaling from these intracellular pools can regulate distinct cellular processes compared to plasma membrane signaling. pnas.orgpnas.org Investigations into Golgi-localized receptor signaling highlight the complexity of GPCR activity within the cell. frontiersin.orgnih.gov Studies using spatially restricted antagonists have provided insights into the functional significance of these intracellular receptor populations. pnas.orgnih.govpnas.orgnih.gov
Modulation of Adrenergic Signaling Pathways
Beta-adrenergic receptors, upon activation, typically couple to G proteins, initiating intracellular signaling cascades. wikipedia.orgrevespcardiol.orgcvphysiology.com The most well-known pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). revespcardiol.orgjci.org PKA then phosphorylates various downstream targets, mediating the physiological effects. jci.org As a beta-1 adrenergic receptor antagonist, this compound modulates these pathways by blocking the initial activation of the receptor by agonists. wikipedia.orgsmolecule.com This antagonism can lead to a reduction in downstream signaling events mediated by the β₁-AR. wikipedia.orgsmolecule.com Research indicates that adrenergic receptor-linked signaling pathways can influence various cellular processes, including enzyme expression and activity. researchgate.net
Interaction with Lysosomal Enzyme Activity in Myocardial Homogenates
Studies have investigated the effects of this compound on lysosomal enzyme activity, particularly in myocardial homogenates. Lysosomes contain various hydrolytic enzymes that play roles in cellular degradation and are implicated in processes such as myocardial injury. jci.orgnih.govinnovareacademics.in Research comparing this compound, a selective beta-1 blocker, with propranolol (B1214883), a non-selective beta-blocker, found that both drugs had noticeable effects on the activity of certain lysosomal enzymes in intact rat ventricular myocardial homogenates. nih.gov Specifically, this compound was observed to influence the activity of acid phosphatase, beta-glucosidase, and beta-galactosidase. nih.gov Furthermore, these drugs demonstrated an ability to stabilize lysosomal membranes during prolonged incubation of the homogenates. nih.gov It has been suggested that this effect may involve the binding of this compound and propranolol to beta-adrenoceptors located on the lysosomes themselves. nih.gov
Data Table: Effect of this compound and Propranolol on Lysosomal Enzyme Activity in Rat Ventricular Myocardial Homogenates
| Enzyme | Effect of this compound | Effect of Propranolol | Lysosomal Membrane Stability |
| Acid Phosphatase | Noticeable effect | Noticeable effect | Stabilization observed |
| Acid DNAase | Effect not specified | Effect not specified | Not specified |
| Cathepsin D | Effect not specified | Effect not specified | Not specified |
| Beta-Glucosidase | Noticeable effect | Noticeable effect | Stabilization observed |
| Beta-Galactosidase | Noticeable effect | Noticeable effect | Stabilization observed |
Note: "Noticeable effect" indicates that the drugs were found to influence the activity of these enzymes based on the study cited. nih.gov
Structure Activity Relationship Sar and Ligand Design
Structural Motifs Contributing to Beta-Adrenergic Receptor Selectivity and Potency
The potency of beta-blockade in aryl- or heteroaryl-oxypropanolamine compounds is significantly influenced by a branched alkyl group, such as isopropyl or tert-butyl, attached to the terminal amino nitrogen nih.gov. Flusoxolol possesses an isopropyl group in this position, consistent with this general requirement for beta-blocking activity nih.govnih.govwikipedia.orgnus.edu.sg. The nature and position of substituents on the aromatic ring also play a vital role in determining selectivity nih.gov. Para substitution on the aromatic ring, particularly 4-acylamido substitution, has been shown to yield cardioselective drugs nih.gov. This compound features a complex substituent in the para position of one of its aromatic rings, which contributes to its reported selectivity for the beta-1 receptor wikipedia.orgpnas.org.
Beta-1 selectivity is negatively correlated with lipophilicity nih.gov. This compound is described as a selective beta-1 receptor blocker wikipedia.org. This compound shares a core pharmacophore with other beta-blockers like metoprolol (B1676517) and bisoprolol (B1195378), with differences in the substituents at the para-position of the aromatic ring contributing to their distinct profiles pnas.org. The (2S) stereochemistry at the hydroxyl-bearing carbon in the propanolamine (B44665) chain is also a critical structural feature for the activity of many beta-adrenergic ligands, and this compound is the (2S) enantiomer nih.govwikipedia.orgnus.edu.sgccjm.org.
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) approaches aim to develop mathematical models that correlate chemical structure with biological activity, enabling the prediction of activity for new compounds nih.govroutledge.com. While specific detailed QSAR models developed explicitly for a series of this compound analogues are not extensively detailed in the provided search results, this compound has been included in the context of QSAR studies and drug target analysis patsnap.comuclv.edu.cuuclv.edu.cu.
General QSAR studies in medicinal chemistry involve selecting molecular descriptors that capture various structural and physicochemical properties of compounds and then using statistical methods, such as Multiple Linear Regression (MLR), to build predictive models nih.gov. These models can help identify the structural features that are most important for the desired activity and guide the design of new analogues with improved properties nih.govnih.gov. Although specific QSAR parameters or models directly applied to a comprehensive set of this compound analogues are not available in the search results, the principle of QSAR is applicable to understanding and optimizing the activity of beta-blockers, including compounds structurally related to this compound.
Computational Chemistry Applications in this compound SAR Studies
Computational chemistry plays a significant role in modern drug discovery and SAR studies by providing tools for modeling molecular properties, interactions, and predicting biological activity nih.govoncodesign-services.comspirochem.com. These methods can complement experimental SAR studies and QSAR approaches nih.gov.
Techniques such as molecular modeling can be used to build three-dimensional models of molecules and simulate their interactions with biological targets, such as beta-adrenergic receptors oncodesign-services.com. This can provide insights into the binding modes and key interactions that govern potency and selectivity. One study mentions computational analysis of the binding interaction between a cell-permeable beta-adrenergic antagonist (used in a study also involving this compound) and the beta-1 adrenergic receptor pnas.org. This demonstrates the application of computational methods to understand the molecular basis of ligand-receptor interactions relevant to this compound's target. Computational SAR methods, including those utilizing machine learning, can predict the biological activity of new compounds based on their chemical structure and data from experimental SAR studies nih.govoncodesign-services.com. These computational tools can assist in identifying promising lead compounds and optimizing their structures for improved activity and selectivity nih.govoncodesign-services.com.
Design of Novel this compound Analogues for Specific Receptor Modulation
The design of novel analogues of existing drugs like this compound is a common strategy in medicinal chemistry to identify compounds with improved potency, selectivity, or pharmacokinetic properties nih.gov. Given that this compound is a selective beta-1 receptor blocker wikipedia.org, the design of its analogues would likely focus on maintaining or enhancing this selectivity, or potentially exploring modulation of other adrenergic receptor subtypes or related pathways.
Analogue design typically involves modifying specific parts of the core structure, such as the aromatic substituents or the amino group, and then evaluating the impact of these modifications on biological activity nih.gov. The goal is to establish SARs that guide further structural modifications nih.gov. For beta-blockers, achieving high beta-1 selectivity over beta-2 receptors is often a key objective to minimize potential side effects related to beta-2 blockade, such as bronchoconstriction nottingham.ac.uk. The design of novel molecules with improved beta1/beta2 selectivity has been a focus in the field of beta-blocker research nottingham.ac.uk.
Strategies for designing modified beta-adrenergic ligands can also involve conjugating the pharmacophore to other moieties to alter properties like cell permeability, as illustrated by the design of cell-impermeable betaAR antagonists pnas.org. This highlights how structural modifications can be used to achieve specific pharmacological profiles beyond just binding affinity and selectivity to the receptor subtypes.
Preclinical Research Models and Methodologies
In Vitro Model Systems for Flusoxolol Research
In vitro studies are fundamental in determining the direct effects of a compound on specific biological components, such as receptors and enzymes, in a controlled environment.
While specific cell line studies for this compound are not extensively detailed in the provided search results, the general approach for beta-blockers involves using cell lines that express beta-adrenergic receptors. These models are crucial for studying receptor binding affinity and selectivity. For instance, research on various beta-adrenoceptor antagonists has utilized rat brain tissue to study their binding to different receptor subtypes, including 5-HT receptors, to which many beta-blockers show affinity. This compound has been identified as a selective beta-1 adrenoceptor antagonist. Such studies help in understanding the broader receptor interaction profile of the compound.
Isolated tissue preparations provide a more complex system than cell cultures, allowing for the study of drug effects in the context of a functional tissue. Research on this compound has utilized intact rat ventricular myocardial homogenates to investigate its effects on lysosomal enzyme activity. In these studies, this compound was compared with the non-selective beta-blocker propranolol (B1214883). The findings indicated that both drugs affected the activities of acid phosphatase, β-glucosidase, and β-galactosidase. Notably, this compound demonstrated a more potent effect than propranolol on β-glucosidase and β-galactosidase activity. This enhanced potency is suggested to be linked to its specific action on beta-1 adrenoceptors located on lysosomal membranes. Furthermore, these studies revealed that both this compound and propranolol could stabilize lysosomal membranes during prolonged incubation.
Similar investigations were conducted using rat brain homogenates, where this compound was shown to have a more potent effect on the activity of acid phosphatase, β-glucosidase, and β-galactosidase compared to propranolol. This difference was also attributed to the specific interaction of this compound with beta-1 adrenoceptors on lysosomal membranes.
In Vivo Animal Models for Pharmacological Characterization
Rats have been a prominent animal model in the preclinical research of this compound. Studies on rat brain lysosomes demonstrated that both this compound and propranolol stabilize lysosomal membranes, with this compound exhibiting a more potent effect. nih.gov This difference in potency was again linked to this compound's specific action on beta-1 adrenoceptors on the lysosomal membranes. nih.gov
Pharmacodynamic studies in preclinical models aim to understand the biochemical and physiological effects of a drug. In the context of this compound, research has focused on its effects on monoamine metabolism in the rat brain. These studies compared this compound, a beta-1 selective antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, with other beta-blockers like propranolol (non-selective), practolol (B1678030) (beta-1 selective), and ICI 118,551 (beta-2 selective). The research involved measuring the concentrations of noradrenaline, dopamine, and 5-hydroxytryptamine and their metabolites in different brain regions after acute and chronic administration.
Analytical Method Development and Validation for Flusoxolol Research
Chromatographic Techniques for Flusoxolol Analysis
Chromatographic techniques play a vital role in separating and analyzing this compound from mixtures, including synthesis intermediates, impurities, or biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been employed in research involving this compound, leveraging their separation power and detection capabilities. While Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique, specific applications for this compound were not detailed in the reviewed literature.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. In the context of this compound research, HPLC analysis has been utilized, for instance, in the examination of synthesized samples to assess purity and identify impurities nih.govnus.edu.sg. Observations from HPLC analysis of attempted deprotection reactions involving this compound precursors indicated the presence of multiple peaks with low retention times, suggesting potential degradation of the molecule nih.gov. The development and validation of HPLC methods are standard practices to ensure their suitability for intended analytical purposes, such as assay determination and purity testing wikipedia.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This hyphenated technique is particularly valuable for analyzing complex samples and quantifying analytes at low concentrations. LC-MS/MS has been employed in studies involving this compound, often in the context of analyzing related compounds or in bioanalytical applications. The high specificity of LC-MS/MS detection often eliminates the need for confirmatory methods and allows for the detection of some compounds at very low levels.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is an analytical technique commonly used for the separation and identification of volatile and semi-volatile organic compounds. It involves separating components of a mixture by gas chromatography followed by their detection and identification by mass spectrometry. While this compound has been mentioned in documents alongside GC-MS, specific details regarding the development or application of a GC-MS method for this compound analysis were not found in the provided information. GC-MS is frequently used for qualitative and quantitative analysis and to determine compound purity and stability.
Spectroscopic Methods in this compound Characterization
Spectroscopic methods are essential for the structural elucidation and characterization of chemical compounds. In research involving this compound and related structures, various spectroscopic techniques have been applied. These include Fourier transform-infrared (FT-IR) spectroscopy, which provides information about the functional groups present in the molecule nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D techniques such as COSY, HSQC, and HMBC, has been used for detailed structural assignment nih.gov. High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight electrospray ionization (TOF ES +/-), provides accurate mass measurements crucial for confirming the molecular formula nih.gov. UV/VIS spectroscopy can also be employed for quantitative analysis and to determine properties like log epsilon values.
Development of Bioanalytical Methods for Preclinical Samples
Bioanalytical methods are designed to quantify analytes in biological matrices such as blood, plasma, serum, or tissue. These methods are critical in preclinical research to support pharmacokinetic and toxicokinetic studies. While the provided information discusses the development and validation of bioanalytical methods for other compounds in plasma using techniques like LC-MS/MS, a specific detailed bioanalytical method developed explicitly for this compound in preclinical samples was not described. However, the use of LC-MS/MS in studies involving this compound in biological contexts suggests that bioanalytical approaches are relevant to its research. Developing such methods involves considerations for sample preparation (e.g., protein precipitation, liquid-liquid extraction) and ensuring the method's suitability for the specific biological matrix and analyte concentration range.
Validation Parameters for Analytical Methodologies in Research Contexts
Validation of analytical methods is a fundamental requirement in research to demonstrate that a method is suitable for its intended purpose. This process involves evaluating several key parameters to ensure the reliability and quality of the analytical results. According to guidelines from regulatory bodies, essential validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix.
Linearity: The proportional relationship between the analyte concentration and the method's response over a defined range wikipedia.org.
Accuracy: The closeness of the results obtained by the method to the true value wikipedia.org. This can be assessed through measures like percent recovery.
Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision includes repeatability (within-run variability) and intermediate precision (variability across different days, analysts, or equipment).
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear wikipedia.org. For assay of active substances, the range is typically 80-120% of the test concentration.
Detection Limit (LOD): The lowest concentration of the analyte in a sample that can be detected, though not necessarily quantified.
Quantitation Limit (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Stability: The ability to obtain reliable results when samples are stored and handled under defined conditions for specific time periods wikipedia.org. This includes assessing stability in the sample matrix and stability of processed samples.
Validation studies involve analyzing replicate samples at different concentration levels and evaluating the results against predefined acceptance criteria wikipedia.org.
Accuracy and Precision Assessments
Accuracy refers to the closeness of agreement between the value found by the analytical method and the value that is accepted as a true value or an accepted reference value. particle.dkeuropa.eu It is sometimes referred to as trueness. europa.eu Accuracy is typically assessed by applying the analytical procedure to samples with known concentrations of the analyte. europa.eu This can involve analyzing synthetic mixtures of product components with added known quantities of the substance to be analyzed, or by comparing results from the method under validation with those obtained from a second, well-characterized procedure. europa.eu Accuracy should be assessed using a minimum of nine determinations across at least three concentration levels covering the specified range of the method. europa.eu Results are often reported as percent recovery of known added analyte amounts. europa.eu
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. particle.dkeuropa.eu It indicates the consistency of results. particle.dk Precision can be considered at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision, often assessed within the same laboratory but under different conditions such as different analysts, different equipment, or different days), and reproducibility (precision between different laboratories). europa.eu For validation of assay and quantitative impurity determination methods, an investigation of precision is required. europa.eu Repeatability is assessed by performing multiple measurements (e.g., a minimum of six determinations at 100% of the test concentration) on a homogeneous sample. europa.eu Low variability in results indicates good method precision. scielo.br
Selectivity and Specificity Determinations
Specificity is the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.euelementlabsolutions.comloesungsfabrik.deglobalresearchonline.net A specific method should yield results only for the target analyte and be free from interference. elementlabsolutions.com Specificity is typically demonstrated by analyzing blank solutions, placebo solutions (for drug products), and samples spiked with potential interfering substances, such as impurities or degradation products. globalresearchonline.net The method should be able to differentiate the analyte from these other components. loesungsfabrik.de
While sometimes used interchangeably, selectivity can have a slightly different meaning, particularly in the context of techniques that separate multiple components, such as chromatography. loesungsfabrik.deglobalresearchonline.netiosrphr.org Selectivity implies the ability of the method to differentiate and quantify the analyte in complex mixtures, potentially identifying multiple components. globalresearchonline.netiosrphr.org According to some interpretations, selectivity is similar to specificity but requires the identification of all components in a mixture, whereas specificity focuses solely on the response to the target analyte. loesungsfabrik.de For separation techniques, demonstrating adequate resolution between the analyte peak and peaks corresponding to other components is a key aspect of proving specificity/selectivity. globalresearchonline.netiosrphr.orgresearchgate.net
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netcore.ac.uk It is the concentration that produces a signal distinguishable from the background noise with a reasonable certainty. researchgate.netcawood.co.uk The LOD is influenced by the analytical procedure, the instrumentation used, and the sample matrix. cawood.co.uk It is typically determined during method validation. cawood.co.uk Common approaches for determining LOD include visual evaluation, calculating based on the signal-to-noise ratio, or using the standard deviation of the response and the slope of the calibration curve. researchgate.net A widely used method is to set the LOD at three times the standard deviation of the blank. cawood.co.ukeflm.eu
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions. researchgate.netcore.ac.uknih.gov It is the limit at which the analyte can be reliably detected and quantified as a precise value. iosrphr.org The LOQ is always higher than the LOD. cawood.co.uk Similar to LOD, LOQ can be determined using the signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve. researchgate.net A common approach is to set the LOQ at ten times the standard deviation of the blank, although other multipliers like five or six may be used based on the method's fitness for purpose. cawood.co.ukeflm.eu The LOQ defines the lower limit of the method's working range where quantitative results are considered reliable. nih.gov
Future Research Trajectories and Methodological Innovations
Exploration of Novel Molecular Targets and Mechanistic Insights
While Flusoxolol is established as a selective beta-1 adrenergic receptor antagonist, future research can investigate whether it interacts with other molecular targets or influences additional signaling pathways. Research indicates that this compound may influence cellular processes related to receptor interactions, making it a valuable model compound for studying beta-blocker mechanisms smolecule.com. Studies have explored how this compound influences cellular processes mediated by beta-adrenergic signaling pathways, providing insights into its therapeutic effects smolecule.com. Further exploration could reveal off-target effects or interactions with related receptor subtypes or downstream signaling molecules. Understanding these potential interactions at a mechanistic level could uncover new therapeutic possibilities or provide a more complete picture of its pharmacological profile. Investigating the impact of this compound on lysosomal enzyme activity in myocardial homogenates, as explored in some studies, suggests potential interactions beyond the primary beta-adrenergic receptors nih.gov. The mechanism might involve binding to beta-adrenoceptors on the lysosomes nih.gov.
Advanced Computational Approaches in this compound Research
Computational approaches are becoming increasingly integral to drug discovery and research, offering efficient ways to screen compounds, predict interactions, and design new molecules mdpi.comresearchgate.netnih.govfrontiersin.org. These methods can significantly reduce the time and cost associated with traditional experimental approaches researchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound with its known target, the beta-1 adrenergic receptor, and potentially with other hypothesized targets mdpi.comnih.gov. These simulations can provide atomic-level insights into the interaction between this compound and its binding site, helping to elucidate the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). Molecular dynamics simulations can further explore the stability of the this compound-receptor complex over time and capture the dynamic nature of the interaction mdpi.comdrugdiscoverynews.com. This can help in understanding how the binding might affect receptor conformation and downstream signaling. Studies involving docking of functionalized ligands, including pharmacophores similar to this compound, to beta-1 adrenergic receptors have yielded insights into binding poses and interactions with key residues nih.gov.
AI and Machine Learning in Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets, identification of patterns, and the generation of novel molecular structures mdpi.comnih.govisomorphiclabs.commednexus.orgwiley.com. In the context of this compound, AI and ML algorithms could be used to:
Predict potential new indications for this compound based on its structural similarity to other compounds or its known interaction profile.
Design novel this compound analogs with improved selectivity, potency, or pharmacokinetic properties.
Analyze large-scale biological data (e.g., genomics, transcriptomics) to identify patient populations that might respond particularly well to this compound therapy.
Model complex biological systems to understand the broader impact of beta-1 adrenergic receptor blockade by this compound.
AI can handle large volumes of data with enhanced automation and can integrate and use machine learning algorithms to increase efficiency and productivity in drug discovery mednexus.org. ML algorithms have been extensively engaged for computer-facilitated drug discovery mdpi.com.
Development of Spatially Restricted Ligands as Research Tools
The development of spatially restricted ligands, which can selectively target receptors in specific cellular compartments, represents a powerful research tool to dissect the location-specific functions of receptors like the beta-1 adrenergic receptor nih.govpnas.orgresearchgate.net. Given that beta-adrenergic receptors can signal from different subcellular locations, including the plasma membrane and intracellular compartments like the Golgi and endosomes, spatially restricted this compound derivatives could help researchers understand the distinct roles of these receptor pools nih.govpnas.orgresearchgate.net. By conjugating the pharmacophore of beta-blockers, including those structurally similar to this compound, to impermeable fluorophores, researchers have successfully created antagonists that selectively block receptors at the plasma membrane nih.govpnas.orgresearchgate.net. This approach allows for the investigation of plasma membrane versus intracellular beta-1 adrenergic receptor signaling and its impact on various cellular outcomes, such as protein phosphorylation researchgate.net.
Integration of Multi-Omics Data in Understanding this compound Mechanisms
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and can provide deeper insights into the effects of a compound like this compound azolifesciences.commdpi.comnih.govmixomics.orgresearchgate.net. By integrating multi-omics data from cells or tissues treated with this compound, researchers could:
Identify global changes in gene expression, protein levels, and metabolic pathways in response to beta-1 adrenergic receptor blockade.
Uncover compensatory mechanisms or off-target effects that are not apparent from studying a single molecular target.
Identify biomarkers that predict response to this compound or indicate the development of resistance.
Gain a systems-level understanding of how this compound influences complex biological networks.
Integrating multiple omics datasets promises a substantial improvement in detecting pathway responses to a compound researchgate.net.
Refinement of Preclinical Models for Enhanced Translational Research
Refining preclinical models is crucial for improving the predictability of research findings and enhancing the translation of results to clinical settings mdbneuro.comnih.govaltex.org. For this compound research, this could involve:
Developing or utilizing animal models that more closely mimic specific human cardiovascular conditions where beta-blockade is relevant.
Employing in vitro models that recapitulate the complexity of human cardiac tissue or other relevant cell types.
Implementing advanced imaging techniques and physiological measurements in preclinical studies to obtain more detailed and translatable data.
Focusing research on populations with the greatest uncertainty of the benefit-risk ratio for antihypertensive medications, such as those with frailty, older age groups, and those taking polypharmacy, and measuring clinically important outcomes researchgate.net.
Utilizing models that accurately reflect the human condition, such as certain animal models with similarities to humans in relevant physiological aspects, can increase the clinical translatability of preclinical data mdbneuro.com. Preclinical models for translational research should maintain pace with modern clinical practice nih.gov.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Flusoxolol in laboratory settings?
this compound synthesis typically follows β-blocker protocols, with modifications for its fluorinated phenyl group. Key steps include nucleophilic substitution for aryl ether formation and chiral resolution for enantiomeric purity. Characterization requires HPLC for purity (>98%), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Stability tests under varying pH and temperature conditions are critical for validating synthesis reproducibility .
Q. How do researchers determine this compound’s primary pharmacological targets and mechanisms of action?
Target identification involves in vitro radioligand binding assays (e.g., β-adrenergic receptor subtypes) and functional cAMP assays to assess antagonism. Mechanistic studies use patch-clamp electrophysiology for ion channel effects and transcriptomic profiling to identify downstream pathways. Dose-response curves (EC₅₀/IC₅₀) and selectivity ratios against related receptors (e.g., β₁ vs. β₂) are essential for specificity validation .
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in preclinical studies?
In vitro models include isolated cardiomyocytes for cardiac β-blockade assessment, while in vivo models use hypertensive rodent strains (e.g., SHR rats) for hemodynamic profiling. Ensure adherence to ARRIVE guidelines for animal studies, including sample size calculations and blinding protocols. Cross-validate findings with human cell lines (e.g., HEK-293 transfected with β-receptors) to improve translational relevance .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard for plasma/tissue quantification due to high sensitivity (LOQ <1 ng/mL). Validate methods per ICH guidelines, including recovery rates (85-115%), matrix effects, and inter-day precision (<15% RSD). For tissue distribution studies, use autoradiography with ¹⁴C-labeled this compound to track biodistribution .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s reported efficacy across different experimental models?
Conduct systematic reviews with meta-analysis to identify heterogeneity sources (e.g., dosage ranges, model species). Use sensitivity analysis to isolate confounding variables (e.g., genetic polymorphisms in β-receptors). Reconcile discrepancies by replicating studies under standardized conditions (e.g., ISO-compliant labs) and applying PICOT frameworks to refine research questions .
Q. What strategies optimize this compound’s experimental protocols for high-throughput screening (HTS)?
Implement automation-compatible assays, such as fluorescence polarization for receptor binding or microfluidic cardiomyocyte platforms. Use design-of-experiment (DoE) principles to minimize batch effects and optimize parameters (e.g., incubation time, DMSO tolerance). Validate HTS outcomes with orthogonal assays (e.g., SPR for kinetic binding analysis) .
Q. How does this compound’s pharmacokinetic profile influence dose-response experimental design?
Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and half-life. Design staggered dosing regimens in animal studies to account for metabolite accumulation (e.g., fluorinated derivatives). Use population pharmacokinetics to assess inter-individual variability in clinical trial simulations .
Q. What methodologies resolve inconsistencies in this compound’s stability data under varying storage conditions?
Perform forced degradation studies (ICH Q1A) under thermal, photolytic, and hydrolytic stress. Analyze degradation products via UPLC-QTOF and compare with accelerated stability testing (40°C/75% RH). Apply Arrhenius equations to extrapolate shelf-life predictions. Document deviations using Ishikawa diagrams to pinpoint instability causes (e.g., excipient interactions) .
Q. How can researchers evaluate this compound’s synergistic effects with co-administered therapeutics?
Use checkerboard assays or Chou-Talalay combination index (CI) models to quantify synergy/antagonism. Transcriptomic profiling (RNA-seq) identifies shared pathways, while isobolograms validate dose-reduction potentials. Cross-reference with clinical databases (e.g., FAERS) to assess real-world interaction risks .
Q. What computational approaches predict this compound’s off-target binding and toxicity profiles?
Apply molecular docking (AutoDock Vina) to screen against the human kinome or GPCRome. Use QSAR models trained on β-blocker datasets to predict ADMET properties. Validate in silico findings with high-content screening (HCS) in hepatocyte spheroids for hepatotoxicity risk .
Methodological Frameworks for Contradiction Analysis
- Systematic Review Protocols : Follow PRISMA guidelines to minimize selection bias and ensure reproducibility .
- Statistical Reconciliation : Apply Bayesian hierarchical models to pool data from disparate studies while accounting for variability .
- Ethical Reporting : Adhere to ARRIVE 2.0 or CONSORT guidelines for preclinical/clinical data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
